molecular formula C12H10F6O4 B069459 Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS No. 175204-89-4

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Cat. No. B069459
M. Wt: 332.19 g/mol
InChI Key: YLMXTGWAYICZRY-UHFFFAOYSA-N
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Description

“Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” is a chemical compound with the CAS Number: 35480-31-0 . It has a molecular weight of 332.2 and its IUPAC name is methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of “Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” can be achieved from Methanol and 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID .


Molecular Structure Analysis

The molecular formula of “Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” is C12H10F6O4 . The InChI Code is 1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” has a boiling point of 40-41°C . Its density is predicted to be 1.421±0.06 g/cm3 . The compound is a solid at ambient temperature .

Scientific Research Applications

  • Antiarrhythmic Activity :

    • Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, including derivatives of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, have shown potent antiarrhythmic activity in mice. These compounds vary in their heterocyclic ring but their activity is influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).
    • Another study indicated that the antiarrhythmic activity of these compounds highly depends on the number and position of 2,2,2-trifluoroethoxy groups (Banitt et al., 1975).
  • Chemical Interactions and Transformations :

    • Methyl 2,5-bis(trifluoroacetoxy)benzoate has been used in the study of interactions with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to transformations into other compounds like methyl 3,4-bis(pentafluoroethoxy)benzoate (Gaidarzhy et al., 2020).
  • Synthesis of Epoxy Resins :

    • The compound has been involved in the synthesis and characterization of hyperbranched aromatic polyamide, indicating its potential use in polymer chemistry (Yang et al., 1999).
  • Development of Novel Reagents :

    • Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, a reagent developed for the synthesis of (E)-α-bromoacrylates, demonstrates the utility of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in synthetic chemistry (Tago & Kogen, 2000).
  • Antiviral Activity :

    • Derivatives of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate have been prepared and screened for antiviral activity, indicating its potential in pharmaceutical applications (Kumar et al., 2004).

Safety And Hazards

“Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P271, and P280, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXTGWAYICZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Synthesis routes and methods

Procedure details

A solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (20 g) and thionyl chloride (15.0 g) in methanol (100 ml) was stirred at 80° C. for 2 hours. The solvents were evaporated under vacuum to give an oil residue. Toluene (100 ml) was added to the residue and the solution was washed with saturated NaHCO3 (30 ml) solution followed by water (3×30 ml). The organic layer was concentrated under reduced pressure to give the product as a white solid (20.5 g, yield 98.0%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RS Gani, AK Kudva, K Timanagouda, SBH Mujawar… - Bioorganic …, 2021 - Elsevier
Background A hybrid molecule of different biologically active substances can improve affinity and efficiency compared to a standard drug. Hence based on this fact, we predict that a …
Number of citations: 24 www.sciencedirect.com
EH Banitt, WE Coyne, JR Schmid… - Journal of Medicinal …, 1975 - ACS Publications
Benzamides and naphthamides characterized by one or more 2, 2, 2-trifluoroethoxy ring substituents have been prepared and evaluated as antiarrhythmic agents in mice. Structure-…
Number of citations: 51 pubs.acs.org

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